2-((4-Methylbenzyl)thio)-5-(4-nitrophenyl)-1,3,4-oxadiazole
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Overview
Description
2-((4-Methylbenzyl)thio)-5-(4-nitrophenyl)-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered ring containing three heteroatoms: two nitrogen atoms and one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Methylbenzyl)thio)-5-(4-nitrophenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives. One common method involves the reaction of 4-methylbenzylthiosemicarbazide with 4-nitrobenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-((4-Methylbenzyl)thio)-5-(4-nitrophenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2) or iron powder in acidic conditions.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: SnCl2, iron powder, hydrochloric acid (HCl)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Nitro, sulfonyl, or halogenated derivatives
Scientific Research Applications
2-((4-Methylbenzyl)thio)-5-(4-nitrophenyl)-1,3,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((4-Methylbenzyl)thio)-5-(4-nitrophenyl)-1,3,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity could be due to the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Methylbenzyl)thio)-5-phenyl-1,3,4-oxadiazole
- 2-((4-Methylbenzyl)thio)-5-(4-chlorophenyl)-1,3,4-oxadiazole
- 2-((4-Methylbenzyl)thio)-5-(4-methoxyphenyl)-1,3,4-oxadiazole
Uniqueness
2-((4-Methylbenzyl)thio)-5-(4-nitrophenyl)-1,3,4-oxadiazole is unique due to the presence of both the 4-methylbenzylthio and 4-nitrophenyl groups, which confer distinct electronic and steric properties
Properties
Molecular Formula |
C16H13N3O3S |
---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C16H13N3O3S/c1-11-2-4-12(5-3-11)10-23-16-18-17-15(22-16)13-6-8-14(9-7-13)19(20)21/h2-9H,10H2,1H3 |
InChI Key |
ZMTLLFOBDMILIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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